N,N-Dimethyl-1H-indole-1-carboxamide
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Overview
Description
N,N-Dimethyl-1H-indole-1-carboxamide: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a key structural motif in many biologically active compounds, making it a significant area of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-indole-1-carboxamide typically involves the reaction of indole with dimethylamine and a carboxylating agent. One common method is the reaction of indole with dimethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of N,N-Dimethyl-1H-indole-1-carboxylic acid.
Reduction: Formation of N,N-Dimethyl-1H-indole-1-methanol.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N,N-Dimethyl-1H-indole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N,N-Diethyl-1H-indole-1-carboxamide: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 1-position
Uniqueness: N,N-Dimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 1-position of the indole ring can enhance its ability to interact with biological targets and may result in distinct pharmacological properties compared to other indole derivatives .
Properties
CAS No. |
70957-05-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
InChI Key |
LTAVBBVDPOXAGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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